3-methyl-4-(1H-pyrazol-1-yl)benzonitrile
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Overview
Description
3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3. It has a molecular weight of 183.21 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile .
Synthesis Analysis
The synthesis of 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile or similar compounds often involves intermediate derivatization methods (IDMs) . For instance, a series of derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis
The InChI code for 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is 1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is a solid at room temperature . It has a boiling point of 146-147°C .Scientific Research Applications
- Researchers have investigated the antifungal properties of this compound. In particular, the electropositivity of the benzene ring in the indazole moiety has been associated with its antifungal activity . Further studies explore its effectiveness against specific fungal strains and potential mechanisms of action.
- In the context of cellular biology, 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile has been examined for its impact on protein expression. For instance, it has been studied in relation to proteins like p53 and p21 . Understanding its effects on protein regulation can provide insights into cellular processes and potential therapeutic applications.
Antifungal Activity
Protein Expression Modulation
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-pyrazol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-7-10(8-12)3-4-11(9)14-6-2-5-13-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEGANNNVQBIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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